molecular formula C21H18ClN3O4 B5404583 3-(ethoxycarbonyl)-2-methyl-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride

3-(ethoxycarbonyl)-2-methyl-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride

Cat. No.: B5404583
M. Wt: 411.8 g/mol
InChI Key: SGMNQHZUBSQQKF-UHFFFAOYSA-N
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Description

3-(ethoxycarbonyl)-2-methyl-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethoxycarbonyl)-2-methyl-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds, followed by further functionalization steps . The reaction conditions often require the use of a base and a catalytic amount of copper(I) iodide (CuI) to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring the purity of the final product, would apply. The use of continuous flow reactors and other advanced techniques could potentially be explored for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(ethoxycarbonyl)-2-methyl-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can lead to a variety of substituted indole derivatives .

Scientific Research Applications

3-(ethoxycarbonyl)-2-methyl-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(ethoxycarbonyl)-2-methyl-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group and the indole nucleus are likely involved in the compound’s biological activity, potentially through interactions with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(ethoxycarbonyl)-2-methyl-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxycarbonyl and nitrophenyl groups, along with the indole nucleus, makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-methyl-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carboxylate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4.ClH/c1-3-28-21(25)17-12-19-20(16-6-4-5-7-18(16)22-19)23(13(17)2)14-8-10-15(11-9-14)24(26)27;/h4-12H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMNQHZUBSQQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C3=CC=CC=C3N2)[N+](=C1C)C4=CC=C(C=C4)[N+](=O)[O-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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